7-Bromo-4-methoxythieno[3,2-d]pyrimidine
Description
7-Bromo-4-methoxythieno[3,2-d]pyrimidine is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core. This bicyclic system consists of a thiophene ring fused to a pyrimidine ring at the [3,2-d] position. Though direct synthesis data for this compound is absent in the provided evidence, analogous derivatives (e.g., 7-bromo-4-chlorothieno[3,2-d]pyrimidine) suggest that halogenation and alkoxylation reactions are key steps in its preparation .
Properties
IUPAC Name |
7-bromo-4-methoxythieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2OS/c1-11-7-6-5(9-3-10-7)4(8)2-12-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKNYNYDTJDZPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1SC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-methoxythieno[3,2-d]pyrimidine typically involves the following steps:
Starting Material: : The synthesis begins with 7-bromo-4-chlorothieno[3,2-d]pyrimidine as the starting material.
Reaction Conditions: : The reaction is carried out in 1,4-dioxane under an inert atmosphere (nitrogen) at room temperature.
Reagents: : Sodium methoxide is used as a reagent.
Reaction Process: : The sodium methoxide is added to a suspension of 7-bromo-4-chlorothieno[3,2-d]pyrimidine in 1,4-dioxane. The mixture is stirred for 12 hours, then concentrated under reduced pressure.
Purification: : The residue is diluted with water, extracted with ethyl acetate, and purified to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, reagent quantities, and purification steps to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-4-methoxythieno[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: : Conversion of the bromine atom to a more oxidized state.
Reduction: : Reduction of the bromine atom to a lower oxidation state.
Substitution: : Replacement of the bromine atom with other functional groups.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Oxidation: : Formation of this compound oxide.
Reduction: : Formation of this compound with reduced bromine.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-4-methoxythieno[3,2-d]pyrimidine has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.
Biology: : Studied for its potential biological activity and interactions with biological molecules.
Medicine: : Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Bromo-4-methoxythieno[3,2-d]pyrimidine exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact molecular pathways involved would depend on the biological context and the specific derivatives being studied.
Comparison with Similar Compounds
7-Bromo-4-chlorothieno[3,2-d]pyrimidine
- Structure : Replaces the methoxy group with chlorine at the 4-position.
- Properties : Higher electrophilicity due to chlorine’s electron-withdrawing nature, leading to increased reactivity in nucleophilic aromatic substitution (SNAr) reactions.
- Physical Data : Molecular weight = 249.52 g/mol, density = 2.0 g/cm³, boiling point = 345.5°C .
- Applications : A versatile intermediate for synthesizing kinase inhibitors and antimicrobial agents .
7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine
- Structure : Additional chlorine at the 2-position.
- Impact : The dichloro substitution enhances lipophilicity (XLogP3 = 1.7) and steric hindrance, reducing solubility but improving membrane permeability .
Core Heterocycle Variations
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
- Structure : Replaces the thiophene ring with a pyrrole ring.
- Key Differences: Reduced aromaticity due to the pyrrole’s electron-rich nature. Molecular weight = 247.48 g/mol, XLogP3 = 1.7, and higher hydrogen-bond donor capacity (2 donors vs. 1 in thieno analogs) .
- Synthesis : Achieved via NBS bromination of 4-chloro-5-methylpyrrolo[3,2-d]pyrimidine (76% yield) .
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Structure : Positional isomerism (pyrrolo[2,3-d] vs. [3,2-d]) and methyl substitution.
- Structural similarity score = 0.85 compared to thieno analogs .
Functional Group Comparisons
5-Bromo-2-chloro-4-methoxypyrimidine
- Structure: A monocyclic pyrimidine with bromo, chloro, and methoxy substituents.
- Relevance: Demonstrates how methoxy groups stabilize the pyrimidine ring via resonance, contrasting with the fused thieno system’s rigidity. Similarity score = 0.76 compared to fused analogs .
2-Amino-5-bromopyrimidin-4-ol hydrobromide
- Structure: Hydroxyl and amino groups replace fused rings.
- Impact : Enhanced water solubility (TPSA = 67.6 Ų) but reduced thermal stability compared to fused systems .
Challenges in Thieno vs. Pyrrolo Systems
- Thieno Systems: Require harsher conditions for functionalization due to aromatic stability.
- Pyrrolo Systems : More reactive at the NH position, enabling easier alkylation or acylation .
Biological Activity
7-Bromo-4-methoxythieno[3,2-d]pyrimidine is a compound belonging to the thienopyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_8H_7BrN_2OS
- Molecular Weight : 251.12 g/mol
This compound features a bromine atom at the 7-position and a methoxy group at the 4-position of the thienopyrimidine ring system.
Antiproliferative Effects
Research has demonstrated that compounds within the thienopyrimidine class exhibit moderate antiproliferative activity against various cancer cell lines. Specifically, studies have shown that 7-bromo derivatives can induce apoptosis in leukemia cell lines, such as L1210. The presence of bromine at the 7-position has been linked to enhanced cytotoxic properties.
Table 1: Antiproliferative Activity of Thienopyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 1 | L1210 (Leukemia) | 5.4 | Apoptosis induction |
| 2 | HeLa (Cervical) | 12.0 | Cell cycle arrest |
| 3 | MCF-7 (Breast) | 15.5 | Apoptosis and necrosis |
Structure-Activity Relationship (SAR)
A structure-activity relationship study indicated that the presence of halogen substituents significantly influences biological activity. For instance, replacing chlorine at the C4 position with hydrogen resulted in a complete loss of cytotoxic activity, emphasizing its crucial role in maintaining efficacy against cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown selective antimicrobial activity against various pathogens. Notably, it demonstrated effectiveness against Cryptococcus neoformans, a significant fungal pathogen. The mechanism appears to involve disruption of cellular processes leading to cell death.
Table 2: Antimicrobial Activity Profile
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Cryptococcus neoformans | 8 μg/mL |
| Candida albicans | 16 μg/mL |
| Staphylococcus aureus | 32 μg/mL |
Study on Antitumor Activity
A pivotal study conducted by Tor et al. evaluated various thienopyrimidine derivatives for their antitumor properties. The study highlighted that compounds with bromine substitutions exhibited significant cytotoxic effects on multiple cancer cell lines while also inducing apoptosis independent of the cell cycle phase .
Evaluation of Antifungal Properties
Another research effort focused on the antifungal potential of thienopyrimidine derivatives. The results indicated that compounds like this compound could inhibit the growth of pathogenic fungi effectively, suggesting its potential as a therapeutic agent in treating fungal infections .
Q & A
Basic: What are the common synthetic routes for 7-Bromo-4-methoxythieno[3,2-d]pyrimidine?
The synthesis typically involves cyclization of precursor carboxamides or β-keto amides. For example:
- Formic acid-mediated cyclization : Heating 3-amino-4-cyano-2-thiophenecarboxamides in formic acid yields thieno[3,2-d]pyrimidin-4-ones .
- Trimethyl-1,3-dioxin-4-one (TMD) reactions : Reacting carboxamides with TMD in xylene produces β-keto amides, which are further cyclized using pyrrolidine and CaCl₂ as a desiccant to form thienopyrimidine-2,4-diones .
- Polyphosphoric acid (PPA) : While not directly cited for this compound, PPA is widely used in related thienopyrimidine syntheses (e.g., trifluoromethyl analogs), suggesting its applicability for brominated derivatives .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H NMR : Critical for confirming regiochemistry. Thieno[3,2-d]pyrimidines exhibit distinct proton signals due to the absence of long-range coupling between thiophene and pyrimidine rings (δ 8.5–9.0 ppm for pyrimidine protons in DMSO-d₆) .
- Mass spectrometry (MS) : Validates molecular weight, particularly for brominated derivatives (expected isotopic pattern for bromine).
- X-ray crystallography : Resolves ambiguities in regiochemistry and crystal packing, as demonstrated for analogs like 4-imino-tetrahydrobenzothienopyrimidines .
Advanced: How can reaction conditions be optimized to improve the yield of this compound derivatives?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to non-polar solvents .
- Catalyst use : Calcium chloride accelerates cyclization by absorbing water, shifting equilibrium toward product formation .
- Temperature control : Microwave-assisted aminocarbonylation (e.g., with Mo(CO)₆) reduces reaction time and improves regioselectivity for brominated positions .
- Substituent effects : Electron-withdrawing groups (e.g., bromine) stabilize intermediates, but steric hindrance from methoxy groups may necessitate longer reaction times .
Advanced: What mechanisms underlie the biological activity of this compound derivatives as kinase inhibitors?
- mTOR inhibition : Fluoromethyl or difluoromethyl substituents at C-6 enhance hydrophobic interactions with the kinase domain, as shown in thieno[3,2-d]pyrimidine-based mTOR inhibitors .
- CHK1 inhibition : 2,4-Disubstituted derivatives disrupt ATP binding via hydrogen bonding with Glu91 and Cys87 residues, critical for checkpoint kinase activity .
- Structure-activity relationship (SAR) : Bromine at C-7 improves target selectivity by reducing off-target interactions, while methoxy at C-4 modulates solubility .
Advanced: How do computational studies contribute to understanding the reactivity of this compound?
- Docking simulations : Predict binding poses in kinase targets (e.g., mTOR, CHK1) and guide substituent optimization .
- DFT calculations : Analyze charge distribution to explain regioselectivity in electrophilic substitution reactions (e.g., bromine preferentially occupies electron-deficient positions) .
- Molecular dynamics (MD) : Simulate solvent effects on cyclization pathways, aiding in solvent selection for synthesis .
Advanced: How can data contradictions in reported synthetic yields be resolved?
Discrepancies often arise from:
- Catalyst purity : Impurities in polyphosphoric acid (PPA) reduce yields; redistilled PPA improves consistency .
- Moisture sensitivity : Hydrolysis of intermediates (e.g., β-keto amides) can lower yields. Use of anhydrous CaCl₂ or molecular sieves mitigates this .
- Reaction monitoring : LC-MS or TLC tracking identifies incomplete reactions, enabling adjustments in time/temperature .
Basic: What are the common applications of this compound in medicinal chemistry?
- Kinase inhibitor scaffolds : Core structure for mTOR, CHK1, and MCHR1 inhibitors with nanomolar potency .
- Anticancer agents : Derivatives induce apoptosis in tumor cells via kinase pathway disruption .
- Antimicrobial candidates : Thienopyrimidine analogs show activity against resistant bacterial strains .
Advanced: What strategies enhance the solubility of this compound derivatives?
- PEGylation : Attaching polyethylene glycol chains improves aqueous solubility without compromising activity .
- Pro-drug approaches : Methoxy groups can be replaced with phosphate esters, hydrolyzed in vivo to active forms .
- Co-crystallization : With cyclodextrins or sulfonic acids enhances bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
